

# Technical Guide: Spectroscopic Characterization of (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP)

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## Compound of Interest

Compound Name: (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP)

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This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the characterization of the chiral ruthenium complex, (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP). This complex is a highly efficient and selective catalyst for various asymmetric hydrogenation reactions, making its structural elucidation crucial for understanding its catalytic activity and for quality control in synthetic applications.

## Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for the characterization of (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP). Due to the limited availability of published spectra for this specific complex, data for the closely related and well-characterized (S)-BINAP ligand and analogous ruthenium complexes are included for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Technique	Nucleus	Compound	Solvent	Chemical Shift ( $\delta$ ) [ppm]	Assignment
$^{31}\text{P}$ NMR	$^{31}\text{P}$	(S)- Ru(OAc) <sub>2</sub> (H <sub>8</sub> - BINAP)	CDCl <sub>3</sub>	~45-55	Coordinated phosphine
$^1\text{H}$ NMR	$^1\text{H}$	(S)- Ru(OAc) <sub>2</sub> (H <sub>8</sub> - BINAP)	CDCl <sub>3</sub>	7.0-8.0	Aromatic protons (phenyl groups)
1.5-3.0	Aliphatic protons (H <sub>8</sub> -BINAP and acetate)				
$^{13}\text{C}$ NMR	$^{13}\text{C}$	(S)-BINAP	CDCl <sub>3</sub>	125.7-145.4	Aromatic and biphenyl carbons[1]
(S)- Ru(OAc) <sub>2</sub> (H <sub>8</sub> - BINAP)	CDCl <sub>3</sub>	~170-180	Acetate carbonyl (C=O)		
~120-150	Aromatic carbons				
~20-40	Aliphatic carbons (H <sub>8</sub> -BINAP)				
~20-25	Acetate methyl (CH <sub>3</sub> )				

Table 2: Mass Spectrometry (MS) Data

Technique	Compound	Ionization Mode	Expected [M+H] <sup>+</sup> or [M] <sup>+</sup>	Key Fragmentation Patterns
FAB-MS / ESI-MS	(S)-Ru(OAc) <sub>2</sub> (H <sub>8</sub> -BINAP)	Positive	m/z ~850.2	Loss of acetate ligands, fragmentation of the H <sub>8</sub> -BINAP ligand

## Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP).

### Synthesis of (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP)

A modern and environmentally friendly approach to the synthesis of similar Ru(OAc)<sub>2</sub>(phosphine)<sub>2</sub> complexes involves mechanochemistry, which avoids the use of bulk solvents. This method can be adapted for the synthesis of (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP).

Materials:

- RuCl<sub>3</sub>·xH<sub>2</sub>O
- (S)-H<sub>8</sub>-BINAP
- Sodium acetate (NaOAc)
- Ethanol
- Deionized water
- Argon or Nitrogen gas

Procedure:

- Preparation of the Ruthenium Precursor: A mixture of  $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$  and (S)-H<sub>8</sub>-BINAP (1:1.1 molar ratio) is heated at reflux in ethanol under an inert atmosphere (Argon or Nitrogen) for 4-6 hours. The resulting solution is cooled to room temperature, and the solvent is removed under reduced pressure to yield the  $[\text{RuCl}_2((\text{S})\text{-H}_8\text{-BINAP})]$  precursor.
- Mechanochemical Synthesis: The  $[\text{RuCl}_2((\text{S})\text{-H}_8\text{-BINAP})]$  precursor and an excess of sodium acetate (e.g., 10 equivalents) are placed in an agate mortar.
- The solid mixture is ground manually with a pestle for approximately 30 minutes.
- Work-up: The resulting powder is transferred to a filter and washed sequentially with deionized water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.
- The solid product, (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP), is dried under vacuum.

## Spectroscopic Characterization

### NMR Sample Preparation:

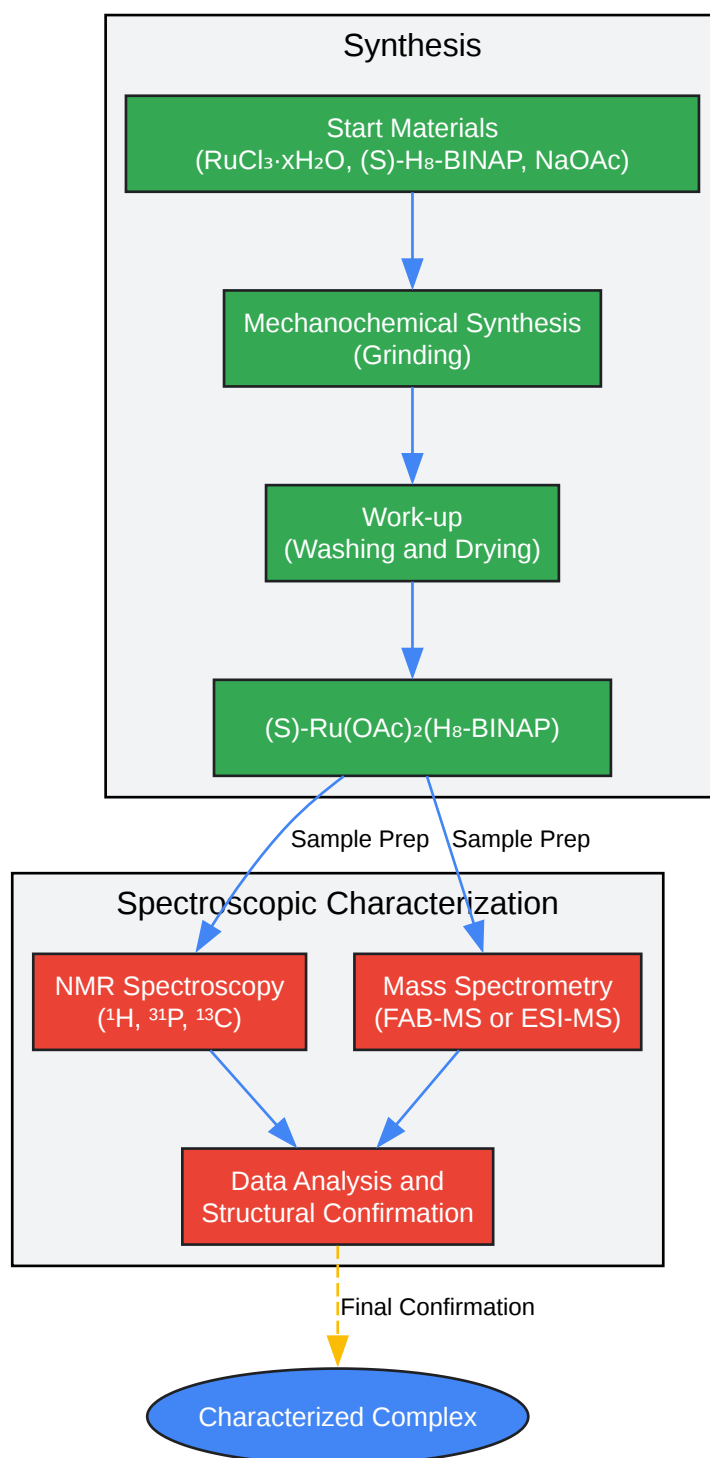
- Dissolve approximately 5-10 mg of the (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP) complex in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$ ,  $^{31}\text{P}$ , and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

### Mass Spectrometry Sample Preparation:

- Fast Atom Bombardment (FAB-MS): A small amount of the complex is mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on a FAB probe.
- Electrospray Ionization (ESI-MS): A dilute solution of the complex is prepared in a solvent such as methanol or acetonitrile and introduced into the ESI source of the mass spectrometer.

## Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP).



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Caption: Workflow for the synthesis and characterization of (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP).

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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